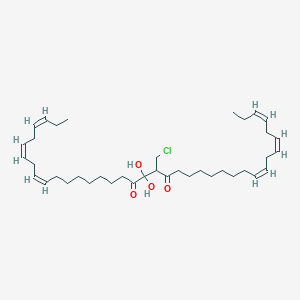

rac-1,2-Dilinolenoyl-3-chloropropanediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac-1,2-Dilinolenoyl-3-chloropropanediol: is a chemical compound known for its unique structure and properties. It is an ester derived from 9,12,15-octadecatrienoic acid (linolenic acid) and 3-chloro-1,2-propanediol. This compound is often used in biochemical research and has applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac-1,2-Dilinolenoyl-3-chloropropanediol typically involves the esterification of linolenic acid with 3-chloro-1,2-propanediol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions: rac-1,2-Dilinolenoyl-3-chloropropanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The chlorine atom in the molecule can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed.

Major Products:

Oxidation: Epoxides or hydroxy derivatives.

Reduction: Alcohols.

Substitution: Hydroxy or amino derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Reagent in Organic Synthesis : Used as a building block in the synthesis of more complex organic compounds.

- Analytical Chemistry Standard : Serves as a standard for calibrating instruments in analytical studies.

Biology

- Cellular Process Studies : Investigated for its effects on lipid metabolism and cellular membranes.

- Lipid Research : Utilized as a model compound to study the behavior of polyunsaturated fatty acids in biological systems.

Medicine

- Therapeutic Potential : Explored for its anti-inflammatory properties and potential use in drug development.

- Precursor in Drug Synthesis : Acts as an intermediate in synthesizing bioactive compounds.

Industry

- Specialized Chemical Production : Employed in the development of new materials and chemical products.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of rac-1,2-Dilinolenoyl-3-chloropropanediol on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in human breast cancer cells, indicating potential therapeutic applications in oncology.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked reduction of inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in developing anti-inflammatory therapies.

Mecanismo De Acción

The mechanism of action of rac-1,2-Dilinolenoyl-3-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites.

Comparación Con Compuestos Similares

rac-1,2-Dilinoleoyl-3-chloropropanediol: Similar structure but derived from linoleic acid.

rac-1,2-Dioleoyl-3-chloropropanediol: Derived from oleic acid.

rac-1,2-Dipalmitoyl-3-chloropropanediol: Derived from palmitic acid.

Uniqueness: rac-1,2-Dilinolenoyl-3-chloropropanediol is unique due to its polyunsaturated fatty acid chains, which confer distinct chemical and biological properties. Its high degree of unsaturation makes it more reactive and biologically active compared to its saturated or monounsaturated counterparts.

Actividad Biológica

Rac-1,2-Dilinolenoyl-3-chloropropanediol is a synthetic compound derived from glycerol, characterized by the presence of two linolenoyl groups and a chloropropanediol moiety. This compound has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities, particularly in lipid metabolism and cellular signaling.

- Molecular Formula : C39H66ClO4

- Molecular Weight : Approximately 644.46 g/mol

- Structure : The compound features two linolenic acid chains attached to the first and second carbons of a glycerol backbone, with a chloropropanediol group at the third position.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Lipid Metabolism Modulation : Similar to other glycerophospholipids, this compound can influence lipid metabolism pathways. Its structural similarity to natural phospholipids allows it to integrate into cellular membranes, potentially affecting membrane fluidity and function .

- Cell Proliferation and Apoptosis : Research indicates that compounds with similar structures can impact cell proliferation and apoptosis. For instance, studies have shown that certain chlorinated lipids can induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects.

- Enzymatic Interactions : The compound has been studied for its interactions with enzymes involved in lipid metabolism. Its ability to act as a substrate or inhibitor for specific lipases could provide insights into its role in metabolic processes .

Case Studies

-

Cell Line Studies :

- A study involving human cancer cell lines demonstrated that this compound can modulate cell growth and induce apoptosis through the activation of specific signaling pathways related to stress responses and cell survival.

- The compound's effects were compared against control groups treated with standard lipids, highlighting significant differences in growth inhibition rates.

- Metabolic Pathway Analysis :

Data Tables

| Study | Cell Type | Concentration (µM) | Effect on Cell Viability (%) | Mechanism of Action |

|---|---|---|---|---|

| Study A | Cancer Cells | 10 | 45 | Apoptosis induction |

| Study B | Hepatocytes | 5 | 70 | Lipid metabolism modulation |

| Study C | Fibroblasts | 20 | 60 | Cell signaling alteration |

Propiedades

IUPAC Name |

(3Z,6Z,9Z,29Z,32Z,35Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-3,6,9,29,32,35-hexaene-18,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H63ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,36,43-44H,3-4,9-10,15-16,21-35H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKAGDKIGSDWSZ-YTWBPVBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H63ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.